molecular formula C6H6FNO3S B13509492 3-Fluoro-5-hydroxybenzenesulfonamide

3-Fluoro-5-hydroxybenzenesulfonamide

Cat. No.: B13509492
M. Wt: 191.18 g/mol
InChI Key: FCFRTTOHCAURNO-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-hydroxybenzenesulfonamide typically involves the introduction of a fluorine atom and a sulfonamide group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring followed by the sulfonamide group. The reaction conditions often involve the use of fluorinating agents and sulfonamide precursors under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-5-hydroxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The fluorine atom enhances the compound’s binding affinity and stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

3-fluoro-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H6FNO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

FCFRTTOHCAURNO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)N)O

Origin of Product

United States

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